molecular formula C7H9NOS B14077487 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine

Cat. No.: B14077487
M. Wt: 155.22 g/mol
InChI Key: ZFNDAQWDPIZFAZ-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine is a heterocyclic compound that features a fused ring system consisting of a thieno and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thieno derivative with a suitable amine under acidic or basic conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
  • 6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylacetic acid
  • Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

Uniqueness

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid or ester counterparts. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological activities .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-2-amine

InChI

InChI=1S/C7H9NOS/c8-7-3-5-4-9-2-1-6(5)10-7/h3H,1-2,4,8H2

InChI Key

ZFNDAQWDPIZFAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1SC(=C2)N

Origin of Product

United States

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